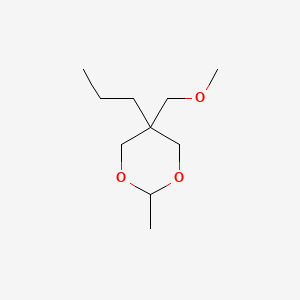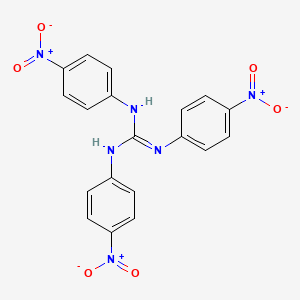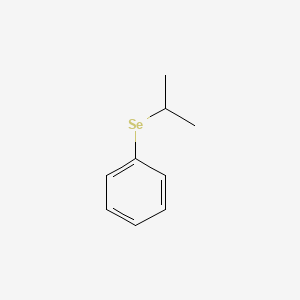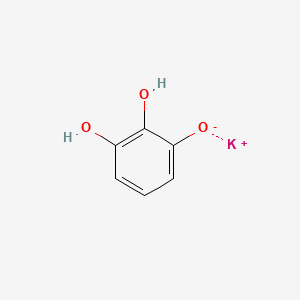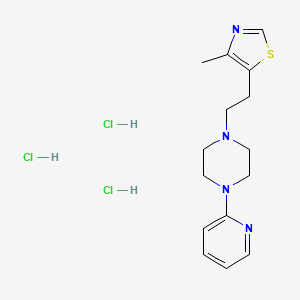
2-Amino-4-(1,3-dithiolan-2-yl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-(1,3-dithiolan-2-yl)butanoic acid is a unique organic compound characterized by the presence of an amino group and a dithiolan ring attached to a butanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(1,3-dithiolan-2-yl)butanoic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 2-amino-4-bromobutanoic acid with 1,3-dithiolane in the presence of a base. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-4-(1,3-dithiolan-2-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The dithiolan ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary or secondary amines.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
2-Amino-4-(1,3-dithiolan-2-yl)butanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its antiviral and anticancer properties due to its ability to interact with biological macromolecules.
Industry: Utilized in the development of novel materials and catalysts.
Mécanisme D'action
The mechanism of action of 2-Amino-4-(1,3-dithiolan-2-yl)butanoic acid involves its interaction with specific molecular targets. The dithiolan ring can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition or modification. Additionally, the amino group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4-bromobutanoic acid: Lacks the dithiolan ring, making it less versatile in chemical reactions.
2-Amino-3-methylbutanoic acid (Valine): Contains a branched alkyl chain instead of the dithiolan ring, leading to different chemical properties and biological activities
Uniqueness
2-Amino-4-(1,3-dithiolan-2-yl)butanoic acid is unique due to the presence of the dithiolan ring, which imparts distinct chemical reactivity and biological activity. This structural feature allows it to participate in a wider range of chemical reactions and interact with biological targets in ways that similar compounds cannot .
Propriétés
Numéro CAS |
20622-37-1 |
|---|---|
Formule moléculaire |
C7H13NO2S2 |
Poids moléculaire |
207.3 g/mol |
Nom IUPAC |
2-amino-4-(1,3-dithiolan-2-yl)butanoic acid |
InChI |
InChI=1S/C7H13NO2S2/c8-5(7(9)10)1-2-6-11-3-4-12-6/h5-6H,1-4,8H2,(H,9,10) |
Clé InChI |
CFSDZVVRUHVZMH-UHFFFAOYSA-N |
SMILES canonique |
C1CSC(S1)CCC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


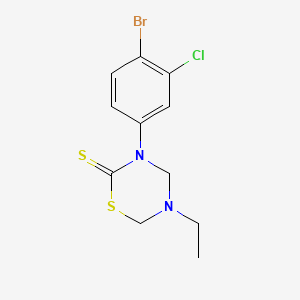
![Dodecyl-[6-[dodecyl(dimethyl)azaniumyl]hexyl]-dimethylazanium](/img/structure/B14711356.png)
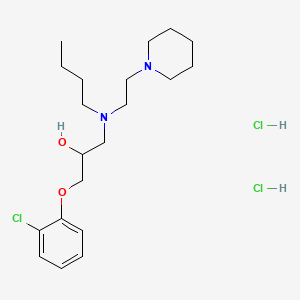
![1-(2-Chloropropan-2-yl)bicyclo[2.2.1]heptane](/img/structure/B14711367.png)

